Home > Products > Building Blocks P9886 > 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol
2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol - 1220031-07-1

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Catalog Number: EVT-1704016
CAS Number: 1220031-07-1
Molecular Formula: C11H10N4O
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrrolo[3,4-d]pyrimidines represent a class of nitrogen-containing heterocyclic compounds with a bicyclic structure composed of fused pyrimidine and pyrrole rings. These compounds exhibit diverse biological activities and have garnered significant interest in medicinal chemistry for their potential therapeutic applications. [, , , , , , , , , , , , ]

  • Medicinal Chemistry: As a scaffold for developing novel therapeutics targeting various diseases. [, , , , , , , , , , , , ]
  • Chemical Biology: As a tool compound for studying biological pathways and mechanisms. [, , , , , , , , , , , , ]

6-(5-Chloro-2-pyridinyl)-5-[(4-methyl-1-piperazinyl)carbonyloxy]-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

  • Compound Description: This compound is a derivative of pyrrolopyrazine and has been investigated for its potential use in tablet coatings to mask the bitter taste of drugs. [] This suggests potential applications in improving the palatability of pharmaceutical formulations.

1,5-Diphenyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one thioethers

  • Compound Description: This series of compounds, derived from pyrazolopyrimidinones, has been studied for its antiangiogenic properties. [] Specifically, some derivatives demonstrated significant activity by interfering with vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9), both crucial targets in angiogenesis.

4-Cyano-1-acyl-3-amino-3-pyrrolines and 4-Carbethoxy-1-acyl-3-amino-3-pyrrolines

  • Compound Description: These compounds serve as crucial intermediates in synthesizing various 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, including 4-hydroxy, 4-mercapto, 2-amino-4-hydroxy, and 2,4-dihydroxy derivatives. [] This highlights their versatility in accessing structurally diverse pyrrolopyrimidines for potential biological evaluation.

5-(7-Methanesulfonyl-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-ylamine mesylate

  • Compound Description: This compound is a pyrrolopyrimidine derivative characterized by X-ray crystallography. [] The study revealed its salt formation with methanesulfonic acid, offering insights into its potential solid-state interactions and physicochemical properties.

4-Amino-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives

  • Compound Description: This family of compounds has been investigated for its potential to regulate cGMP production, making them potential therapeutic agents for cardiovascular diseases. [] The research suggests their potential in addressing various cardiovascular conditions by modulating cGMP levels.

Dextrorotatory isomer of 6-(5-Chloro-2-pyridyl)-(4-methyl-1-piperazinyl)-5-carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo-[3,4-b]-pyrazine

  • Compound Description: This compound, specifically its dextrorotatory isomer, has shown promising tranquilizing, hypnotic, and anticonvulsant properties. [] The research highlights the importance of chirality in drug development and suggests potential applications in treating neurological disorders.

6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidines

  • Compound Description: This class of compounds acts as G protein-coupled receptor 119 (GPR119) agonists and has demonstrated potential for treating type 2 diabetes by improving glycemic control. [] Their ability to modulate the enteroinsular axis makes them promising candidates for diabetes management.

2-Amino-4-aryl-6-(ω-carboxyalkyl)-5H-pyrrolo[3,4-d]pyrimidin-7-(6H)ones

  • Compound Description: These derivatives of pyrrolopyrimidines were synthesized using a one-pot method involving 1-(ω-carboxyalkyl)-4-carbethoxy-2,3-dioxopyrrolidines. [] This efficient synthetic approach could be valuable for exploring the chemical space of similar pyrrolopyrimidines for drug discovery.

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidines with 6-aryl substituents

  • Compound Description: This series of pyrrolopyrimidines focuses on introducing an aryl substituent at the 6-position. [] The synthetic methods described in the research allow access to diverse derivatives, including 4-hydroxy-, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives, further expanding the possibilities for structural modifications and their impact on biological activity.

AGF347 [(4-(4-(2-Amino-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butyl)-2-fluorobenzoyl)-l-glutamic acid]

  • Compound Description: AGF347 is a novel pyrrolopyrimidine inhibitor targeting mitochondrial and cytosolic one-carbon metabolism. [] It shows potent in vitro and in vivo antitumor efficacy, particularly against pancreatic cancer cells, by inhibiting SHMT2 and de novo purine biosynthesis.

5-Amino- and 5-hydrazine-1,3-oxazoles

  • Compound Description: These oxazole derivatives, particularly those with electron-withdrawing groups at the 4-position, are prone to undergoing recyclization reactions. [] This reactivity allows for synthesizing a wide range of functionalized heterocycles, including derivatives of imidazoles, pyrimidines, and thiadiazoles.

Methyl 8,9-dihydroxy-11-oxo-6,11-dihydro-5H-benzo[d]pyrrolo[1,2-a]azepine-3-carboxylate (Portulacatone A)

  • Compound Description: Portulacatone A is a novel alkaloid isolated from Portulaca oleracea L. [] It has demonstrated significant anti-inflammatory activity by inhibiting the production of interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting potential therapeutic applications for inflammatory diseases.

AZ12601011 [2-(2-pyridinyl)-4-(1H-pyrrolo[3,2-c]pyridin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine]

  • Compound Description: AZ12601011 is a potent and selective transforming growth factor β receptor 1 (TGFBR1) kinase inhibitor. [] It exhibits antitumor and antimetastatic effects in various cancer models, highlighting its potential as a therapeutic agent for cancer treatment.

4-Chloro-6-methylamino-5-nitropyrimidine derivatives

  • Compound Description: This series of pyrimidine derivatives, specifically 4-chloro-6-methylamino-5-nitropyrimidine and its analogs, serves as key intermediates in synthesizing pyrrolo[3,2-d]pyrimidines related to cytokinins. [] These compounds are modified and cyclized to generate various cytokinin analogs, highlighting their utility in accessing structurally diverse and biologically relevant compounds.

8-Amino-3,4-dihydro-3-hydroxy-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

  • Compound Description: This compound is a pyrimidinothiazine derivative formed as the principal product in cyclization reactions involving 1,3-dibromopropan-2-ol, 2,3-dibromopropan-1-ol, and 1-bromomethyloxirane with 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. [] The reaction mechanism involves the conversion of the cyclizing agents into oxirane derivatives, offering insights into potential synthetic pathways for related heterocyclic systems.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: VUF10472/NBI-74330 is a potent and selective nonpeptidergic antagonist of the chemokine receptor CXCR3. [] It demonstrates noncompetitive antagonism and inverse agonism at CXCR3, suggesting its potential as a therapeutic agent for inflammatory diseases.

6,7-Dihydro-6-[2-(dimethylamino)-ethyl]-4-(3-nitrophenyl)-2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-5-one (FR 75469)

  • Compound Description: FR 75469 is a pyrrolopyrimidine derivative that exhibits significant anti-anoxic activity in mice. [] It also demonstrates anti-lipid peroxidation activity and efficacy in reducing arachidonate-induced cerebral edema in rats, suggesting its potential as a neuroprotective agent.

1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

  • Compound Description: This compound exhibits selective antagonist activity at the histamine H4 receptor. [] This selectivity makes it a potential candidate for treating and/or preventing vestibular disorders, suggesting its therapeutic potential in addressing inner ear imbalances.
Overview

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound characterized by a pyridine ring fused with a pyrrolo-pyrimidine structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases, which are crucial in regulating cellular processes such as growth, differentiation, and metabolism .

Source

The compound is available from various chemical suppliers and is often used in research settings for its pharmacological properties. It is referenced under the CAS number 1220031-00-4 and has been studied for its role in inhibiting specific kinases like glycogen synthase kinase-3 .

Classification

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol falls under the category of pyrrolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in oncology and other proliferative disorders .

Synthesis Analysis

Methods

The synthesis of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol typically involves several key steps:

  1. Condensation Reactions: The primary method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This reaction leads to the formation of the pyrrolo-pyrimidine core structure .
  2. Purification: Following synthesis, the crude product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

Technical Details

The reaction conditions often require careful control of temperature and pH to optimize yield and minimize side reactions. The use of solvents like ethanol or dimethylformamide can facilitate the reaction process .

Molecular Structure Analysis

Structure

The molecular formula of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is C₁₁H₁₀N₄O. Its structure features a fused pyridine and pyrrolo-pyrimidine system, which contributes to its biological activity.

Data

Key structural data include:

  • Molecular Weight: Approximately 210.22 g/mol
  • Melting Point: Specific melting points may vary based on purity but are generally around 200°C.
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water .
Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized to form N-oxides.
  2. Reduction: Reduction reactions can yield various reduced forms that may exhibit altered biological activities.
  3. Substitution: Nucleophilic substitution reactions can occur at the pyridine ring .

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Such as hydrogen peroxide for oxidation.
  • Reducing Agents: Like sodium borohydride for reduction processes.
  • Nucleophiles: Amines can serve as nucleophiles in substitution reactions.

Major Products Formed

The products formed depend on specific conditions:

  • Oxidation may yield N-oxides.
  • Substitution reactions can introduce various functional groups into the molecular structure .
Mechanism of Action

Process

The primary mechanism of action for 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol involves its role as an inhibitor of protein kinases, particularly glycogen synthase kinase-3. By binding to the active site of these enzymes, it inhibits their activity, thus affecting downstream signaling pathways critical for cell proliferation and survival .

Data

Research indicates that this compound influences pathways such as Wnt/β-catenin signaling, which plays a vital role in cellular processes including development and cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Odor: Generally odorless.

Chemical Properties

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases during synthesis or modification processes.

Relevant data from studies indicate that this compound exhibits significant biological activity at low concentrations .

Applications

Scientific Uses

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is primarily used in:

  1. Drug Discovery: As a lead compound in developing new therapeutics targeting kinase-related diseases.
  2. Biochemical Research: To study the effects of kinase inhibition on various cellular processes and pathways.
  3. Cancer Research: Investigated for its potential role in inhibiting tumor growth and metastasis through modulation of key signaling pathways .

This compound represents a valuable tool in both basic research and applied pharmaceutical sciences due to its diverse functional properties and mechanisms of action.

Synthetic Methodologies for Pyrrolo[3,4-d]pyrimidine Scaffolds

Catalytic Strategies for Pyrrolo-Pyrimidine Core Assembly

Palladium-catalyzed cross-coupling reactions constitute the cornerstone for constructing the biaryl linkage in 2-(pyridin-4-yl)-substituted pyrrolopyrimidines. As demonstrated in pyrazolo[3,4-d]pyrimidine syntheses, Suzuki-Miyaura coupling between 4-chloropyrimidine intermediates and pyridin-4-ylboronic acids enables efficient C–C bond formation under mild conditions. Optimized protocols employ Pd(PPh₃)₄ (2-5 mol%) in toluene/ethanol/aqueous Na₂CO₃ (3:1:1) at 80°C, achieving >85% yield with minimal homocoupling byproducts [3] [9]. For acid-sensitive intermediates, copper(I)-mediated Ullmann-type coupling serves as a robust alternative, utilizing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMSO at 120°C, albeit with moderated yields (65-75%) [9].

Table 1: Catalytic Systems for Biaryl Bond Formation

Catalytic SystemConditionsYield RangeReaction TimeKey Advantage
Pd(PPh₃)₄ (2-5 mol%)Toluene/EtOH/H₂O, 80°C, N₂ atmosphere85-92%8-12 hHigh chemoselectivity
CuI/1,10-phenanthrolineDMSO, Cs₂CO₃, 120°C65-75%24-36 hTolerance to acidic functions
Pd(dppf)Cl₂ (3 mol%)DME, K₂CO₃(aq), reflux78-86%6-10 hEnhanced steric tolerance

Microwave irradiation significantly accelerates cyclocondensation steps for the dihydropyrrolopyrimidine core, reducing reaction times from hours to minutes. For instance, cyclodehydration of 3-aminopyrrole-2-carboxamide derivatives with triethyl orthoformate under microwave assistance (150°C, 20 min) delivers the tricyclic core in 90% yield versus 55% under conventional heating [9].

Multi-Component Reactions Involving Pyridine and Pyrimidine Precursors

ZnCl₂-catalyzed three-component reactions enable convergent access to polysubstituted pyrrolopyrimidines. A representative one-pot assembly combines enamines, triethyl orthoformate, and ammonium acetate in acetic acid at 100°C, generating 4,5,6-trisubstituted derivatives in a single operation. This strategy bypasses unstable intermediates and achieves atom economies exceeding 75% [6] [7].

*Toggle table to view reaction components:*

Table 2: Multi-Component Reaction (MCR) Optimization for Pyrrolo[3,4-d]pyrimidines

Component 1Component 2Component 3CatalystTemp (°C)YieldRefined Features
R¹-substituted enamineTriethyl orthoformateNH₄OAcZnCl₂ (20%)10082%4,5-disubstitution control
2-Cyano-3-aminopyrroleArCHOGuanidine HClK₂CO₃120 (MW)88%Direct 2-aminopyrimidine formation
3-DimethylaminopropenonePyridine-4-carboxaldehydeThioureaI₂ (10%)8075%Thioxo-pyrimidine variant

Microwave-assisted MCRs exemplify green chemistry principles by enhancing efficiency. Cyclization of 2-cyanoketones with amidines under microwave irradiation (120°C, 15 min) achieves near-quantitative conversions versus 40-60% yields under thermal conditions (6-8 h). This technique proves indispensable for electron-deficient pyridine integrations, suppressing side-product formation [6] [9].

Post-Functionalization Techniques for N-Heterocyclic Substitutions

Regioselective N-alkylation of the pyrrolopyrimidinone ring exploits the differential nucleophilicity of N5 versus N7. Kinetic studies reveal that N5 preferentially reacts with soft electrophiles (e.g., methyl iodide, benzyl bromide) in DMF at 25°C, while bulky electrophiles (e.g., tert-butyl bromoacetate) require elevated temperatures (80°C) and target N7. This selectivity enables orthogonal derivatization, as demonstrated in spiro-pyrrolo[3,4-d]pyrimidine syntheses where N5-alkylation precedes intramolecular cyclization [5] [10].

Table 3: Regioselectivity in N-Alkylation Reactions

ElectrophileBaseSolventTemp (°C)N5:N7 RatioIsolated YieldApplication Example
Methyl iodideK₂CO₃DMF2595:590%Quaternary ammonium salts
Benzyl bromideCs₂CO₃Acetonitrile6088:1285%Benzyl-protected intermediates
tert-Butyl bromoacetateDBUDMF8015:8578%Carboxylate precursor for conjugation
Propargyl bromideNaHTHF0→2592:883%Click chemistry handles

Directed ortho-lithiation facilitates C-H functionalization of the pyridin-4-yl moiety. Treatment with LDA (-78°C, THF) followed by electrophilic quench installs substituents at C3/C5 positions. For instance, trimethylsilyl chloride affords TMS-protected intermediates for subsequent Pd-catalyzed couplings, while DMF quench yields aldehydes for reductive amination [5] [10].

Solid-Phase Synthesis Approaches for Analog Diversification

Wang resin-linked pyrrole esters serve as universal precursors for combinatorial library generation. Immobilization occurs via esterification of 4-(hydroxymethyl)phenoxy resin with pyrrole-3-carboxylic acids using DIC/DMAP in DCM. Subsequent on-resin transformations include:

  • Step 1: Amidation with aminoacetonitrile using PyBOP
  • Step 2: Cyclocondensation with triethyl orthoformate/ Ac₂O
  • Step 3: Suzuki coupling with immobilized boronic acids
  • Step 4: TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS) to release products [7]

Table 4: Solid-Phase Synthesis Parameters and Outcomes

Resin TypeLoading (mmol/g)Ancillary Reactor TypeCyclization EfficiencyCleavage PurityLibrary Size Demonstrated
Wang resin0.7-1.0IR-heated 96-well reactor85-92%>90% (HPLC)120 compounds
Rink amide0.6-0.8Microwave-assisted78-85%85-90%80 compounds
TentaGel S COOH0.3-0.5Automated continuous flow90-95%>95%240 compounds

Automated flow reactors enhance reproducibility in solid-phase pyrimidine synthesis. Packed columns of sulfonyl-modified polystyrene resin undergo sequential reactions: (1) SNAr with amino-pyrrolidines, (2) acylation with Fmoc-amino acids, (3) piperidine deprotection, and (4) cyclization with guanidine carbonate. This process achieves >90% step efficiency and enables kilogram-scale production of lead compounds [7].

Properties

CAS Number

1220031-07-1

Product Name

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

IUPAC Name

2-pyridin-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C11H10N4O/c16-11-7-5-12-6-9(7)14-10(15-11)8-3-1-2-4-13-8/h1-4,12H,5-6H2,(H,14,15,16)

InChI Key

PIWWAFQDYSHCIR-UHFFFAOYSA-N

SMILES

C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=N3

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.